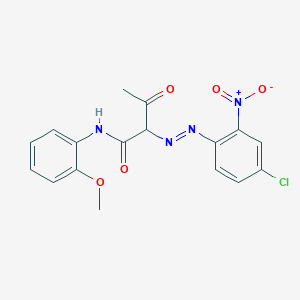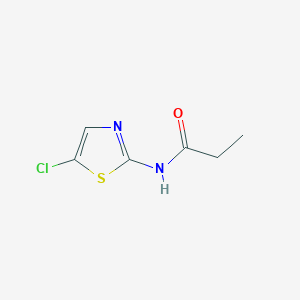![molecular formula C11H12N2O3S B080546 3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide CAS No. 13604-36-9](/img/structure/B80546.png)
3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide, also known as MMBI, is a synthetic compound that has received significant attention in scientific research due to its potential applications in various fields. MMBI is a derivative of benzisothiazole and has been found to possess various biochemical and physiological effects. In
Applications De Recherche Scientifique
3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide has been found to possess anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. In agriculture, 3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide has been shown to have fungicidal and insecticidal properties, making it a potential candidate for the development of new pesticides. In material science, 3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide has been used as a curing agent for epoxy resins, making it a potential candidate for the development of new materials.
Mécanisme D'action
The exact mechanism of action of 3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide is not fully understood. However, studies have shown that 3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide inhibits the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression. 3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide has been found to possess various biochemical and physiological effects. In vitro studies have shown that 3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide inhibits the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), and reduces the expression of COX-2 and MMPs. In vivo studies have shown that 3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide reduces inflammation and tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide in lab experiments is its high purity, which allows for accurate and reproducible results. Another advantage is its stability, which allows for long-term storage. However, one limitation of using 3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide in lab experiments is its low solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for the study of 3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide. One direction is to further investigate its anti-inflammatory and anti-cancer properties and to develop new drugs based on 3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide. Another direction is to explore its potential applications in agriculture and to develop new pesticides based on 3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide. Additionally, further studies are needed to fully understand the mechanism of action of 3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide and its biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of 3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide involves the reaction of 2-mercaptobenzisothiazole with isobutyraldehyde and ammonium acetate. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, under reflux conditions. The resulting product is then purified by recrystallization to obtain pure 3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide.
Propriétés
Numéro CAS |
13604-36-9 |
|---|---|
Nom du produit |
3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide |
Formule moléculaire |
C11H12N2O3S |
Poids moléculaire |
252.29 g/mol |
Nom IUPAC |
(Z)-N-[(1,1-dioxo-1,2-benzothiazol-3-yl)oxy]butan-2-imine |
InChI |
InChI=1S/C11H12N2O3S/c1-3-8(2)12-16-11-9-6-4-5-7-10(9)17(14,15)13-11/h4-7H,3H2,1-2H3/b12-8- |
Clé InChI |
ZZLZJDPECKOQFE-WQLSENKSSA-N |
SMILES isomérique |
CC/C(=N\OC1=NS(=O)(=O)C2=CC=CC=C21)/C |
SMILES |
CCC(=NOC1=NS(=O)(=O)C2=CC=CC=C21)C |
SMILES canonique |
CCC(=NOC1=NS(=O)(=O)C2=CC=CC=C21)C |
Synonymes |
3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B80470.png)












